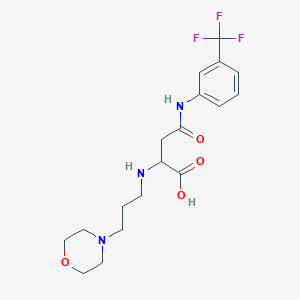

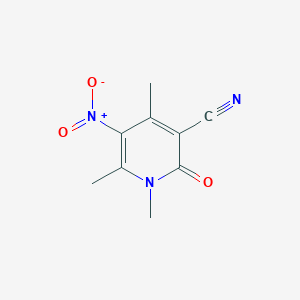

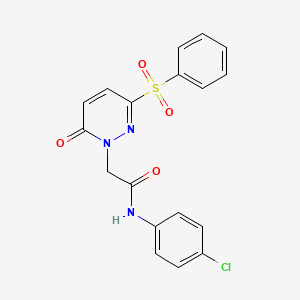

![molecular formula C7H7ClN2O2S B2711433 Methyl [(6-chloropyridazin-3-YL)thio]acetate CAS No. 879403-49-3](/img/structure/B2711433.png)

Methyl [(6-chloropyridazin-3-YL)thio]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl [(6-chloropyridazin-3-YL)thio]acetate” is a chemical compound with the CAS number 879403-49-3 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H7ClN2O2S . The molecular weight is 218.66 . Unfortunately, the specific structural details are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. The molecular weight is 218.66 , but other properties like boiling point, melting point, etc., are not provided.Applications De Recherche Scientifique

Reactivity and Nucleophilic Displacement

Methyl (3,6-dichloropyridazin-4-yl)acetate, closely related to the chemical of interest, demonstrates significant reactivity towards nucleophiles. A study by Adembri et al. (1976) explored its reactivity, finding that the chlorine atom at position 6 is displaced by hydrazine, whereas dilute hydrochloric acid displaces both chlorine atoms, with the 6-oxo isomer predominating. This study highlights the compound's potential in synthesizing novel heterocyclic compounds through nucleophilic displacement reactions (Adembri, Sio, Nesi, & Scotton, 1976).

Corrosion Inhibition

Another research area involves the compound's derivatives' effectiveness in corrosion inhibition. Ghazoui et al. (2017) investigated ethyl (6-methyl-3-oxopyridazin-2-yl) acetate (a derivative) on steel corrosion in hydrochloric acid, demonstrating significant inhibition efficiency, hinting at the potential of Methyl [(6-chloropyridazin-3-YL)thio]acetate derivatives in this field (Ghazoui, Benchat, El-hajjaji, Taleb, Rais, Saddik, Elaatiaoui, & Hammouti, 2017).

Synthesis of Novel Compounds

Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives starting from a related compound, demonstrating the versatility of such chemicals in producing compounds with potential antimicrobial and antioxidant activities. This underscores the role of this compound derivatives in creating new pharmacologically relevant molecules (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Molecular Docking and Antimicrobial Activity

The versatility of pyridazinone derivatives, similar to this compound, extends to their application in molecular docking studies for potential antimicrobial activities. This is demonstrated in the synthesis and in vitro screening of new triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, indicating the potential for drug development and the study of molecular interactions (Flefel et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(6-chloropyridazin-3-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c1-12-7(11)4-13-6-3-2-5(8)9-10-6/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNVCONSEOFCFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

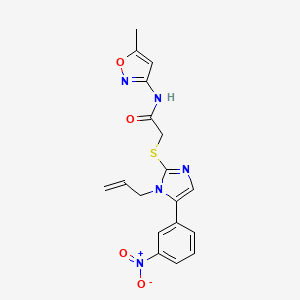

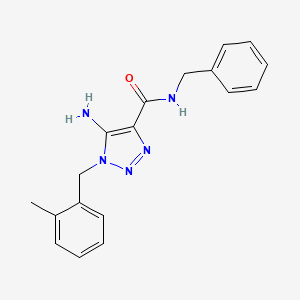

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2711350.png)

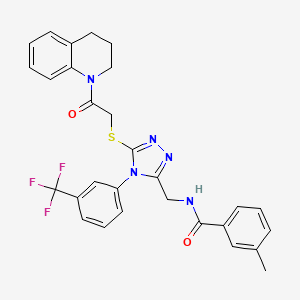

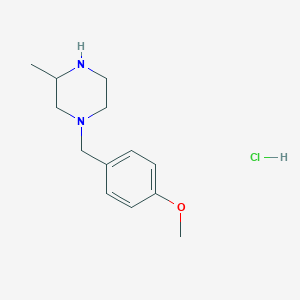

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711355.png)

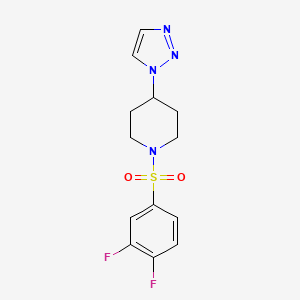

![2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2711357.png)

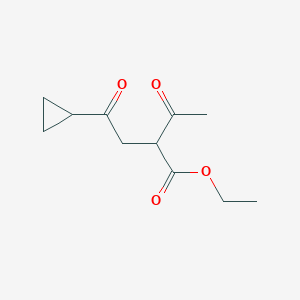

![2-Cyclopropyl-N-[2-fluoro-3-(trifluoromethyl)phenyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2711364.png)